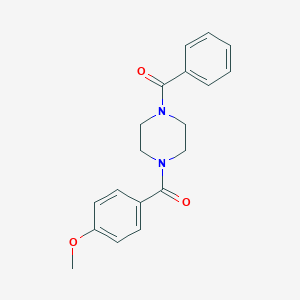

1-Benzoyl-4-(4-methoxybenzoyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H20N2O3 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

[4-(4-methoxybenzoyl)piperazin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C19H20N2O3/c1-24-17-9-7-16(8-10-17)19(23)21-13-11-20(12-14-21)18(22)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |

InChI Key |

WFFHQYKKOBPGIC-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzoyl 4 4 Methoxybenzoyl Piperazine and Analogues

General Synthetic Strategies for 1,4-Disubstituted Piperazines

The piperazine (B1678402) ring, with its two secondary amine nitrogens, is a versatile scaffold in medicinal chemistry. researchgate.netresearchgate.net The fundamental reactivity of the two nitrogen atoms at the 1 and 4 positions allows for various substitution reactions. researchgate.net However, controlling the selectivity to produce unsymmetrical 1,4-disubstituted derivatives can be challenging, as competitive reactions often lead to mixtures of monosubstituted, disubstituted, and unreacted starting materials. muni.cznih.gov

The primary method for synthesizing 1-Benzoyl-4-(4-methoxybenzoyl)piperazine and its analogues involves the nucleophilic acyl substitution of piperazine or its derivatives with benzoyl chlorides. researchgate.net The nitrogen atoms of the piperazine ring act as nucleophiles, attacking the electrophilic carbonyl carbon of the benzoyl chloride, leading to the displacement of the chloride and the formation of a stable amide bond.

A common strategy begins with the mono-N-acylation of piperazine. For instance, reacting piperazine with a functionalized benzoyl chloride, such as 4-nitrobenzoyl chloride, in the presence of a base like triethylamine (B128534) yields the mono-acylated product. beilstein-journals.org This intermediate, for example, 1-benzoylpiperazine (B87115), can then be subjected to a second, different benzoyl chloride, such as 4-methoxybenzoyl chloride, to yield the final unsymmetrical product. A similar approach is used for analogous compounds; for example, 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione can be reacted with 4-methoxybenzoyl chloride to produce 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione. nih.gov The reaction of 1-benzylpiperazine (B3395278) with benzoyl chloride is another example of this type of transformation to yield a 1,4-disubstituted piperazine. orgsyn.org

Amidation and acylation are the core reactions for building the target molecule. These protocols typically involve reacting the piperazine intermediate with an acylating agent like a benzoyl chloride in an appropriate solvent and in the presence of a base. The base, often a tertiary amine like triethylamine or N,N-diisopropylethylamine (DIEA), is crucial for neutralizing the hydrochloric acid generated during the reaction. beilstein-journals.orgoup.com

A specific protocol for the acylation of a piperazine derivative involves dissolving the piperazine, triethylamine, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) (CH2Cl2) at 0 °C. nih.gov The benzoyl chloride, dissolved in the same solvent, is then added dropwise. nih.gov The reaction is typically stirred for a couple of hours while being allowed to warm to room temperature. nih.gov The synthesis of 1-(4-nitrobenzoyl)piperazine (B1268174) follows a similar procedure, where a solution of 4-nitrobenzoyl chloride in chloroform (B151607) is added dropwise to a cooled solution of piperazine and triethylamine. beilstein-journals.org

Table 1: Example Acylation Reaction Conditions

| Piperazine Derivative | Acylating Agent | Base(s) | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione | 4-Methoxybenzoyl chloride | Triethylamine, DMAP | CH₂Cl₂ | 0 °C to RT | 80% | nih.gov |

| Piperazine | 4-Nitrobenzoyl chloride | Triethylamine | Chloroform | 0 °C to RT | - | beilstein-journals.org |

| 1-Arylpiperazine Resin | Benzoyl chloride | DIEA | - | Room Temp. | - | oup.com |

Precursor Synthesis and Functionalization

The quality and availability of the starting materials are paramount for a successful synthesis. This includes the preparation of both the substituted benzoyl chlorides and the key piperazine intermediates.

Substituted benzoyl chlorides are activated derivatives of benzoic acids and serve as valuable building blocks. google.com They can be prepared through several methods. A widely used laboratory-scale method is the reaction of the corresponding substituted benzoic acid with a chlorinating agent. researchgate.net

For the synthesis of 4-methoxybenzoyl chloride, 4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂), often in a solvent like benzene (B151609) with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comprepchem.com An alternative method utilizes oxalyl chloride in a solvent such as dichloromethane (CH₂Cl₂), also with a DMF catalyst. researchgate.netchemicalbook.com Another synthetic route involves the chlorination of the corresponding substituted benzaldehydes. google.com

Table 2: Common Reagents for Benzoyl Chloride Synthesis

| Starting Material | Reagent | Catalyst | Key Features | Reference(s) |

|---|---|---|---|---|

| Substituted Benzoic Acid | Thionyl Chloride (SOCl₂) | DMF (optional) | Common, effective method. | researchgate.netchemicalbook.comprepchem.com |

| Substituted Benzoic Acid | Oxalyl Chloride ((COCl)₂) | DMF | Reaction proceeds at room temperature. | researchgate.netchemicalbook.com |

| Substituted Benzaldehyde | Chlorine (Cl₂) | Radical Initiator (e.g., AIBN) | Alternative route from aldehydes. | google.com |

The synthesis of an unsymmetrically disubstituted piperazine like this compound requires a monosubstituted piperazine intermediate, such as 1-benzoylpiperazine or 1-(4-methoxybenzoyl)piperazine. The direct monosubstitution of piperazine can be complicated by the formation of the 1,4-disubstituted product as a significant byproduct. nih.gov

To favor monosubstitution, a large excess of piperazine is often used, although this approach has a poor atom economy. nih.gov Another strategy involves the protection of one of the piperazine nitrogens. For instance, 1-benzylpiperazine is a useful intermediate because the benzyl (B1604629) group can be easily removed later by hydrogenolysis. orgsyn.org A simplified procedure for obtaining monosubstituted piperazines involves the reaction of piperazine monohydrochloride or monoacetate with the desired reagent, which helps to control the reactivity and improve the yield of the mono-adduct. mdpi.com The synthesis of 1-(4-fluorobenzoyl)piperazine, for example, can be achieved by reacting piperazine dissolved in dilute hydrochloric acid with 4-fluorobenzoyl chloride. beilstein-journals.org This approach can be adapted for the synthesis of 1-benzoylpiperazine or 1-(4-methoxybenzoyl)piperazine.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield of the desired product and minimizing side reactions, particularly the formation of symmetrically disubstituted byproducts. Key variables include the ratio of reactants, temperature, solvent, and reaction time.

In the amidation of acyl chlorides with piperazine, the reaction temperature and the molar ratio of the reactants significantly influence the product distribution. beilstein-journals.org For example, in a related synthesis, lower temperatures and specific reactant ratios were found to be critical to minimize the formation of the bisamide byproduct, as summarized in the table below. beilstein-journals.org

Table 3: Selected Optimization of an Amidation Reaction

| Entry | Piperazine (equiv.) | Temperature (°C) | Yield of Monoamide (%) | Yield of Bisamide (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2.5 | 0 to 25 | 67 | 11 | beilstein-journals.org |

| 2 | 5.0 | 0 to 25 | 71 | 9 | beilstein-journals.org |

| 3 | 10.0 | 0 to 25 | 75 | 5 | beilstein-journals.org |

| 4 | 10.0 | -15 to 25 | 80 | 3 | beilstein-journals.org |

| 5 | 10.0 | -30 to 25 | 81 | 2 | beilstein-journals.org |

| 6 | 10.0 | 25 | 52 | 23 | beilstein-journals.org |

Adapted from a study on piperazinyl amides of 18β-glycyrrhetinic acid, demonstrating general principles applicable to piperazine acylation. beilstein-journals.org

The choice of solvent and the use of alternative energy sources like sonication can also impact reaction efficiency. researchgate.net Furthermore, the order of addition of reagents and careful control of the reaction temperature are essential for achieving high yields and purity in the synthesis of 1,4-disubstituted piperazines. nih.gov The use of catalytic systems, for example those based on copper or cerium, has also been reported to improve yields in certain piperazine syntheses. muni.cznih.gov

Solvent Selection and Temperature Control

The synthesis of substituted piperazines, including acylation reactions, is performed in a variety of organic solvents. The choice of solvent can influence reaction rates, solubility of reactants and intermediates, and ultimately, the product yield. Common solvents for the N-acylation of piperazines include chlorinated hydrocarbons like methylene (B1212753) dichloride (DCM), polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile, and alcohols like ethanol (B145695). nih.govmdpi.comnih.gov For instance, the nucleophilic substitution reactions of 1-(4-chlorobenzhydryl)piperazine (B1679854) with various benzoyl chlorides have been successfully carried out in methylene dichloride. nih.gov In other syntheses, DMF is used as a solvent for reactions conducted at elevated temperatures, such as 80 °C. nih.govresearchgate.net Acetonitrile has also proven to be an optimal solvent for certain coupling reactions involving 1-Boc-piperazine. nih.gov

Temperature control is a critical parameter in the synthesis of piperazine derivatives. Reactions may be conducted at a range of temperatures, from cryogenic conditions to reflux, to manage reactivity and minimize side products. Low temperatures, such as -78 °C or 0 °C, are often employed during the addition of highly reactive reagents to control the reaction's exothermicity and improve selectivity. nih.govresearchgate.netwhiterose.ac.uk For example, the lithiation of N-Boc piperazines is typically initiated at -78 °C. whiterose.ac.uk Many acylation reactions proceed efficiently at ambient or room temperature. nih.govsemanticscholar.org However, to drive less reactive starting materials to completion, elevated temperatures are often necessary, with some procedures calling for heating to 80 °C, 110 °C, or reflux. nih.govnih.govunisi.it

| Piperazine Derivative Type | Solvent | Temperature | Reference |

|---|---|---|---|

| 1-(4-chlorobenzhydryl)piperazine derivatives | Methylene Dichloride (MDC) | Not specified | nih.gov |

| 1-(4-chlorobenzhydryl)piperazine | Dimethyl Formamide (DMF) | 80 °C | nih.gov |

| Monosubstituted piperazines | Methanol or Acetic Acid | Room Temperature or Reflux | nih.gov |

| Piperazinyl amides | Acetonitrile | Reflux | nih.gov |

| N-Boc-N'-benzyl piperazine | Tetrahydrofuran (THF) | -78 °C | whiterose.ac.uk |

| 1-aralkyl-4-benzylpiperazines | Dimethyl Formamide (DMF) | 80 °C | researchgate.net |

Role of Catalysts and Additives (e.g., Triethylamine, DMAP)

The acylation of piperazines with acyl chlorides generates hydrogen chloride (HCl) as a byproduct. To neutralize this acid and drive the reaction forward, a base is typically added. Triethylamine (NEt₃) is a commonly used organic base for this purpose. nih.govnih.govgoogle.com It acts as an acid scavenger, reacting with the generated HCl to form triethylammonium (B8662869) chloride, a salt that often precipitates from the reaction mixture. echemi.com

For enhancing the rate and efficiency of acylation, particularly with less reactive or sterically hindered substrates, a more potent catalyst is often employed. 4-Dimethylaminopyridine (DMAP) is recognized as a superior acylation catalyst compared to pyridine (B92270) or even triethylamine alone. semanticscholar.orglibretexts.orghighfine.com The remarkable catalytic activity of DMAP stems from its ability to react with an acylating agent (like an acid chloride or anhydride) to form a highly reactive N-acylpyridinium salt intermediate. libretexts.orgutrgv.edu This intermediate is a more potent acylating agent than the starting material, readily transferring the acyl group to the nucleophilic nitrogen of the piperazine ring. libretexts.org The use of DMAP can increase acylation rates by factors as large as 10,000 compared to reactions catalyzed by pyridine. libretexts.org While triethylamine is a stronger base than DMAP, its catalytic effect is similar to that of pyridine, highlighting that the efficacy of DMAP is not solely due to its basicity but its mechanism of action. libretexts.org

| Catalyst/Additive | Function | Mechanism | Reference |

|---|---|---|---|

| Triethylamine (NEt₃) | Base/Acid Scavenger | Neutralizes HCl byproduct from acylation with acyl chlorides. | nih.govnih.gov |

| 4-Dimethylaminopyridine (DMAP) | Acylation Catalyst | Forms a highly reactive N-acylpyridinium salt intermediate, which is a powerful acylating agent. | libretexts.orghighfine.comutrgv.edu |

| Pyridine | Base/Catalyst | Commonly used but significantly less effective than DMAP. | semanticscholar.orglibretexts.org |

Purification Techniques for Synthesized Piperazine Compounds

Following the synthesis, the crude product, such as this compound, requires purification to remove unreacted starting materials, byproducts, and catalyst residues. A combination of techniques is typically employed to achieve high purity. neuroquantology.com

A standard initial workup involves aqueous extraction. The reaction mixture is often diluted with an organic solvent and washed successively with water, dilute acid, and/or a basic solution (like sodium bicarbonate) to remove water-soluble impurities and salts such as triethylammonium chloride. semanticscholar.orgechemi.com

Column chromatography is a widely used and effective method for the purification of piperazine derivatives. nih.gov Silica (B1680970) gel is the most common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). nih.gov The ratio of the solvents is optimized to achieve good separation of the target compound from impurities. For example, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been purified using a hexane:ethyl acetate (8:2) eluent system. nih.gov

Recrystallization is another key technique for purifying solid piperazine compounds. neuroquantology.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. nih.gov Ethanol and isopropyl alcohol are examples of solvents used for the recrystallization of piperazine derivatives. nih.govneuroquantology.com In some cases, the product is first converted into a salt, such as a hydrochloride or diacetate salt, which is then purified by recrystallization. nih.govgoogle.com The purified salt can then be neutralized to regenerate the pure free base.

| Purification Technique | Description | Example Application | Reference |

|---|---|---|---|

| Column Chromatography | Separation on a solid stationary phase (e.g., silica gel) with a liquid mobile phase. | Purification of 1-(4-chlorobenzhydryl)piperazine derivatives using hexane:ethyl acetate. | nih.gov |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to crystallize upon cooling. | Using ethanol or isopropyl alcohol to purify novel piperazine derivatives. | nih.govneuroquantology.com |

| Aqueous Workup/Extraction | Washing the organic solution of the product with aqueous solutions to remove water-soluble impurities. | Washing with water and sodium bicarbonate solution to remove catalyst and acidic byproducts. | semanticscholar.org |

| Salt Formation | Precipitating the product as a salt (e.g., diacetate or dihydrochloride) to facilitate purification by filtration and recrystallization. | Precipitating piperazine diacetate from acetone (B3395972) to achieve high purity. | google.com |

Advanced Spectroscopic and Structural Characterization of 1 Benzoyl 4 4 Methoxybenzoyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and chemical environment of atoms within the molecule.

Proton NMR (¹H-NMR) Analysis for Structural Elucidation

Proton NMR (¹H-NMR) spectroscopy of 1-Benzoyl-4-(4-methoxybenzoyl)piperazine reveals distinct signals corresponding to the different sets of protons in the molecule. The spectrum is characterized by signals in the aromatic, piperazine (B1678402), and methoxy (B1213986) regions.

The protons of the two aromatic rings, the benzoyl and the 4-methoxybenzoyl groups, typically resonate in the downfield region between δ 6.8 and 7.5 ppm. The protons on the 4-methoxybenzoyl ring often appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the unsubstituted benzoyl ring show a more complex pattern.

The eight protons of the piperazine ring are chemically non-equivalent due to the different electronic nature of the benzoyl and 4-methoxybenzoyl substituents and the restricted rotation around the amide bonds. This results in broad or multiple signals in the range of δ 2.5 to 3.9 ppm. Studies on similar N-acylated piperazines have shown that the protons on the piperazine ring can appear as four broad signals at room temperature, indicating a complex conformational equilibrium in solution. nih.govresearchgate.net

The sharp singlet for the methoxy (–OCH₃) group protons is a key identifier, typically appearing in the upfield region around δ 3.8 ppm.

Table 1: Representative ¹H-NMR Chemical Shift Data for this compound Analogs

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Benzoyl) | 7.40 - 7.50 | Multiplet |

| Aromatic (Methoxybenzoyl) | 6.80 - 7.45 | Multiplet (often two doublets) |

| Piperazine (–CH₂–) | 2.50 - 3.90 | Broad Multiplets |

| Methoxy (–OCH₃) | ~3.80 | Singlet |

Note: Exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C-NMR) Analysis for Carbon Framework Confirmation

Carbon-13 NMR (¹³C-NMR) spectroscopy complements the ¹H-NMR data by providing a map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal.

The spectra typically show two signals for the carbonyl carbons of the benzoyl and 4-methoxybenzoyl groups in the downfield region, usually above δ 165 ppm. The aromatic carbons resonate in the range of approximately δ 114 to 140 ppm. The piperazine ring carbons give rise to signals in the range of δ 40 to 50 ppm. Similar to the proton spectra, the non-equivalence of the piperazine carbons can lead to multiple distinct signals. The carbon of the methoxy group provides a characteristic signal around δ 55 ppm.

Table 2: Representative ¹³C-NMR Chemical Shift Data for this compound Analogs

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | > 165 |

| Aromatic (quaternary) | 125 - 160 |

| Aromatic (CH) | 114 - 130 |

| Methoxy (–OCH₃) | ~55 |

| Piperazine (–CH₂–) | 40 - 50 |

Note: The exact chemical shifts are dependent on the solvent and measurement conditions.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR techniques are invaluable. While specific 2D NMR data for this compound is not widely published, the application of standard techniques like COSY, HSQC, and HMBC would be instrumental in its full characterization.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would show correlations between adjacent protons, for example, within the aromatic rings and between the non-equivalent protons of the piperazine ring. This helps in tracing the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies direct one-bond attachments between protons and carbons. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is directly bonded to. This would definitively assign the carbon signals for the methoxy group and each of the CH groups in the aromatic and piperazine rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the entire molecular structure. For instance, it would show correlations from the piperazine protons to the carbonyl carbons of the benzoyl and methoxybenzoyl groups, confirming the points of attachment. Correlations between the methoxy protons and the corresponding aromatic carbon would also be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorption bands characteristic of its key structural features.

The most prominent features are the strong stretching vibrations of the two amide carbonyl (C=O) groups, which typically appear in the region of 1630-1650 cm⁻¹. The presence of two distinct carbonyl environments may lead to a broadened or split peak in this region. Other significant absorptions include the C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic piperazine ring (around 2800-3000 cm⁻¹). The C-O stretching of the methoxy group and the aryl ether linkage are expected in the 1250-1000 cm⁻¹ region. The C-N stretching of the tertiary amides and amines will also be present in the fingerprint region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide (C=O) | Stretch | 1630 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| Aryl Ether (C-O) | Stretch | 1240 - 1260 |

| C-N | Stretch | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₉H₂₀N₂O₃), the expected exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides further structural proof. Key fragmentation pathways would involve the cleavage of the amide bonds. Characteristic fragment ions would include the benzoyl cation (m/z 105) and the 4-methoxybenzoyl cation (m/z 135). Other significant fragments would arise from the cleavage of the piperazine ring.

Table 4: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion |

| 324 | [C₁₉H₂₀N₂O₃]⁺ (Molecular Ion) |

| 135 | [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

X-ray Crystallography for Solid-State Structure Determination

While NMR, IR, and MS provide data on the connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and conformational details.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition (by percentage) of a compound. This process is crucial in the characterization of a newly synthesized molecule such as this compound, as it provides experimental validation of its empirical and molecular formula. The molecular formula for this compound is C₁₉H₂₀N₂O₃.

The technique involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From the masses of these products, the percentage of carbon, hydrogen, and nitrogen in the original compound can be calculated. The percentage of oxygen is typically determined by difference.

The experimentally determined percentages of each element are then compared with the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and calculated values, generally within a narrow margin of ±0.4%, provides strong evidence for the structural integrity and purity of the synthesized compound.

For this compound (C₁₉H₂₀N₂O₃), the theoretical elemental composition has been calculated. While specific experimental data from research literature is not available for direct comparison, the calculated values serve as a benchmark for verification.

Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Moles in Compound | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 19 | 228.19 | 70.35 |

| Hydrogen | H | 1.008 | 20 | 20.16 | 6.22 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 8.65 |

| Oxygen | O | 16.00 | 3 | 48.00 | 14.78 |

| Total | 324.37 | 100.00 |

This table outlines the theoretical percentages of carbon, hydrogen, nitrogen, and oxygen in the molecule. Any experimental analysis of a sample of this compound would be expected to yield results closely aligning with these values to confirm its successful synthesis and purity.

Advanced Biological Activity Profiling of 1 Benzoyl 4 4 Methoxybenzoyl Piperazine Analogues

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The antiproliferative activity of piperazine (B1678402) derivatives, particularly those with benzoyl moieties, has been a subject of extensive research. These compounds have demonstrated significant cell growth inhibitory effects across a panel of human cancer cell lines.

The cytotoxic potential of 1,4-disubstituted piperazine analogues is often evaluated using metrics such as the GI50 value, which represents the concentration required to inhibit cell growth by 50%. Studies on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have revealed potent activity against a diverse range of cancer cell lines. For instance, a compound in this series featuring a 4-methoxybenzoyl group, structurally related to the titular compound, exhibited significant cytotoxicity. nih.gov

The antiproliferative effects are not uniform across all cell types, indicating a degree of cell line specificity. This specificity is influenced by the substitution patterns on the benzoyl rings. For example, in a series of vindoline–piperazine conjugates, derivatives containing a [4-(trifluoromethyl)benzyl]piperazine or a 1-bis(4-fluorophenyl)methyl piperazine moiety were identified as highly potent agents against a panel of 60 human cancer cell lines. nih.gov One conjugate, in particular, displayed nanomolar anticancer activity against the RPMI-8226 leukemia cell line with a GI50 value of 20.0 nM. nih.gov

Table 1: Growth Inhibition (GI50) Values of Selected Piperazine Analogues Against Various Cancer Cell Lines

| Compound Analogue | Cancer Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 1.91 | researchgate.net |

| 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF7 (Breast) | 0.44 | researchgate.net |

| 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HCT-116 (Colon) | 0.31 | researchgate.net |

| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 0.85 | researchgate.net |

| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF7 (Breast) | 1.67 | researchgate.net |

| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HCT-116 (Colon) | 1.22 | researchgate.net |

| Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | Various | 1.6 | nih.gov |

| Vindoline-1-bis(4-fluorophenyl)methylpiperazine conjugate | Various | 1.8 | nih.gov |

The mechanisms underlying the antiproliferative effects of 1,4-dibenzoylpiperazine (B181169) analogues are multifaceted and can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Some piperazine-derived compounds have been shown to induce apoptosis in cancer cells. For example, certain piperazine-substituted pyranopyridines trigger apoptosis, which is a key mechanism of their cytotoxic action. nih.gov Similarly, a study on a naftopidil-derived piperazine antagonist, HJZ-12, demonstrated its ability to induce apoptosis in a benign prostatic hyperplasia cell line. nih.gov Flow cytometry analysis revealed that HJZ-12 increased the percentage of apoptotic cells in a dose-dependent manner. nih.gov Other research on a triazole precursor bearing a benzoyl moiety indicated that it could induce apoptosis in breast cancer cells through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins and caspases 7 and 9. nih.gov

In addition to apoptosis, cell cycle arrest is another important mechanism. Treatment of cancer cells with certain bioactive piperazine derivatives can lead to a halt in cell cycle progression, preventing the cells from dividing and proliferating. For instance, a triazole precursor was found to arrest the cell cycle at the G1 phase in the MCF-7 breast cancer cell line. nih.gov

Antimicrobial Efficacy

Analogues of 1-benzoyl-4-(4-methoxybenzoyl)piperazine have also been investigated for their ability to combat microbial infections.

The antibacterial activity of piperazine derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of antibacterial potency. google.com

Fluoroquinolone derivatives incorporating a 4-(benzoyl)carbopiperazin-1-yl moiety have shown promising activity against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA), with MIC values as low as 16 μg/mL. scielo.br These derivatives were found to be significantly more potent than the parent drug, ciprofloxacin. scielo.br In another study, 1-benzhydryl-piperazine benzamides exhibited notable antibacterial activity against various Gram-positive bacteria, with MICs ranging from 43 to 60 μg/mL for the most potent compound in the series. nih.gov

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Piperazine Analogues against Bacterial Strains

| Compound Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-[4-(4-(Benzoyl)carbopiperazin-1-yl)]piperazinyl fluoroquinolone derivative | Pseudomonas aeruginosa (CRPA) | 16 | scielo.br |

| 1-Benzhydryl-piperazine benzamide (B126) derivative | Bacillus cereus 11778 | 43 | nih.gov |

| 1-Benzhydryl-piperazine benzamide derivative | Bacillus subtilis 6021 | 48 | nih.gov |

| 1-Benzhydryl-piperazine benzamide derivative | Staphylococcus aureus ATCC 25953 | 49 | nih.gov |

| 1-Benzhydryl-piperazine benzamide derivative | Staphylococcus epidermis 25212 | 60 | nih.gov |

The piperazine core has a long history of use in anthelmintic drugs. Research into piperazine derivatives of benzimidazoles has demonstrated their potential as anthelmintic agents. A series of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates were synthesized and evaluated for their activity against experimental infections of Trichinella spiralis. mdpi.com This highlights the potential for appropriately substituted piperazine compounds to exhibit anthelmintic properties, although specific data for this compound analogues in this context is not available in the reviewed literature.

Receptor System Modulation and Enzyme Inhibition

The core structure of this compound, featuring a piperazine ring substituted with benzoyl and methoxybenzoyl groups, serves as a key scaffold in the design of various biologically active molecules. Analogues of this compound have been investigated for their ability to interact with and modulate various receptor systems and inhibit specific enzymes.

Sigma-1 (σ1) Receptor:

The piperazine moiety is a recognized structural element for achieving affinity at sigma receptors (SRs). nih.gov The Sigma-1 receptor (S1R) has emerged as a significant therapeutic target, particularly in the context of neuropathic pain. google.com Research into piperazine derivatives has revealed potent and selective ligands for this receptor. For instance, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, an analogue containing the 4-methoxybenzylpiperazine unit, demonstrated high potency and selectivity for the sigma-1 receptor with a Ki value of 2.7 nM. nih.gov

Further studies on N-benzyl alkyl ether piperazine derivatives highlighted that structural features could be optimized for high sigma-1 receptor affinity and selectivity over the sigma-2 subtype. nih.gov One such derivative, compound 13 in the study, was identified as a promising candidate for developing a positron emission tomography (PET) radiotracer to image sigma-1 receptors in neurodegenerative conditions due to its favorable properties. nih.gov The development of selective S1R ligands is a key focus, with piperazine and piperidine-based derivatives being central to this research. nih.gov For example, the benzyl (B1604629) derivative 12a (AD353) showed sub-nanomolar affinity for S1R and was completely selective over the S2R subtype. nih.gov

Cannabinoid (CB1) Receptor:

The piperazine scaffold has also been incorporated into compounds targeting the cannabinoid 1 (CB1) receptor, a G protein-coupled receptor involved in various physiological processes. mdpi.comresearchgate.net A novel CB1 receptor inverse agonist, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), was developed from the class of benzhydryl piperazine analogs. mdpi.com This compound was found to bind to the CB1 receptor with a Ki value of 220 nM and exhibited greater selectivity for CB1 over the CB2 receptor. mdpi.com The benzhydryl piperazine scaffold is structurally distinct from earlier generations of CB1 inverse agonists, offering new avenues for therapeutic development. mdpi.com While cannabidiol (B1668261) itself has a low affinity for CB1 receptors, it can act as a high-potency antagonist of CB1 receptor agonists in mouse brain tissue. researchgate.net

Tyrosinase Inhibition:

Analogues of this compound have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. google.comnih.gov A study on piperazine amides of benzoic acid derivatives reported that (4-Benzylpiperazin-1-yl)-(4-methoxyphenyl)methanone (1c ), an analogue containing both the piperazine and 4-methoxybenzoyl moieties, was synthesized and evaluated. google.com While another compound in the series showed the highest potency, the study provided a basis for the design of benzoyl piperazine amides as tyrosinase inhibitors. google.comnih.gov Further research into [4-(4-fluorobenzyl)piperazin-1-yl]-based compounds led to the discovery of a competitive tyrosinase inhibitor with an IC50 value of 0.18 μM, approximately 100 times more active than the reference compound, kojic acid. oup.com These findings underscore the potential of the substituted benzoylpiperazine scaffold for developing potent tyrosinase inhibitors for conditions related to hyperpigmentation. oup.com

Table 1: Tyrosinase Inhibition by Piperazine Analogues

| Compound ID | Analogue Structure | Inhibition Type | Potency (IC50 / pIC50) | Source |

|---|---|---|---|---|

| 5b | 4-Benzyl-1-(4-methoxycinnamoyl)piperidine | - | pIC50 = 4.99 (monophenolase) | google.comnih.gov |

| 3a | (4-Benzylpiperazin-1-yl)-(phenyl)methanone | - | pIC50 = 4.18 (diphenolase) | google.comnih.gov |

| 26 | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Competitive | IC50 = 0.18 μM | oup.com |

| Kojic Acid | Reference Compound | - | IC50 = 17.76 μM | oup.com |

Carbonic Anhydrase (CA) Inhibition:

The benzoylpiperazine framework has been utilized in the design of human carbonic anhydrase (hCA) inhibitors. nih.govnih.gov A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides incorporating substituted piperazines were synthesized and tested against four hCA isoforms (hCA I, II, IX, and XII). nih.gov Notably, a derivative featuring a 4-methoxyphenyl (B3050149) group (compound 6 ) was the most effective inhibitor against the hCA I isoform, with a Ki of 7.9 nM. nih.gov This highlights the contribution of the methoxyphenyl group to the inhibitory activity. Another study on 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide provided crystal structures of the inhibitor in complex with hCA II and hCA VII, offering insights into the molecular interactions that underpin its inhibitory and selective action.

Table 2: Carbonic Anhydrase Inhibition by a Piperazine Analogue

| Compound ID | Analogue Structure | Target Isoform | Potency (Ki) | Source |

|---|

| 6 | 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide derivative with a 4-methoxyphenyl group | hCA I | 7.9 nM | nih.gov |

DNA Gyrase Inhibition:

The piperazine ring is a common feature in various classes of DNA gyrase inhibitors, which are crucial antibacterial agents. While not directly benzoylpiperazines, quinolone antimicrobials often incorporate a piperazinyl group at the C-7 position. These compounds, such as derivatives of ciprofloxacin, inhibit bacterial DNA gyrase. Additionally, research on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues identified potent DNA gyrase inhibitors, with one compound (3k ) strongly inhibiting Staphylococcus aureus DNA gyrase with an IC50 of 0.15 µg/mL. These studies indicate that while the core scaffold may differ, the incorporation of piperazine and benzoyl-related moieties is a recurring theme in the design of molecules targeting this essential bacterial enzyme.

Cystic fibrosis is often caused by the F508del mutation in the CFTR gene, which leads to a misfolded protein that does not reach the cell surface. Small molecules that correct the processing of this defective protein are a key therapeutic strategy. Based on the available research, there is no specific information linking this compound or its direct analogues to activity as F508del CFTR potentiators. The primary research on correctors like VX-809 does not indicate a structural relationship to benzoylpiperazine derivatives.

Other Investigational Biological Activities

Analogues of this compound have shown promise as antioxidant agents. A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their ability to protect against H₂O₂-induced oxidative damage in SH-SY5Y cells. One of the tested compounds, 9r , which contains a 4-methoxybenzoyl group, demonstrated significant protective effects. The mechanism of action for this compound was found to involve the Nrf2/HO-1 signaling pathway, a critical cellular defense against oxidative stress. General studies have also noted that diphenylalkyl piperazine derivatives can exhibit antioxidant activity.

The piperazine scaffold is a privileged structure in the development of nootropic agents, or cognition enhancers. Several studies have demonstrated that piperazine derivatives can improve cognitive function in various preclinical models. nih.gov Molecular simplification of more complex molecules has led to 1-acylpiperazine derivatives that maintain high nootropic activity. nih.gov One such derivative, DM235 , showed outstanding potency in a mouse passive avoidance test. nih.gov The mechanism for these compounds is thought to involve the enhancement of acetylcholine (B1216132) release in the brain. nih.gov Other research has focused on designing piperazine derivatives as acetylcholinesterase (AChE) inhibitors, a key strategy in treating cognitive decline associated with Alzheimer's disease. A patent for piperazine derivatives, including those with acyl-aromatic groups like a benzoyl moiety, highlights their potential use in treating neurodegenerative diseases by improving their ability to cross the blood-brain barrier. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name/Identifier | Chemical Group/Class |

|---|---|

| This compound | Benzoylpiperazine |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | N-benzyl alkyl ether piperazine |

| (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229) | Benzhydryl piperazine |

| (4-Benzylpiperazin-1-yl)-(4-methoxyphenyl)methanone (1c) | Benzoyl piperazine amide |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (26) | Benzoyl piperazine amide |

| Kojic acid | Pyrone |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide derivative with 4-methoxyphenyl group (6) | Sulfonamide |

| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Sulfonamide |

| Ciprofloxacin | Fluoroquinolone |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | Pyrazole-carbohydrazide |

| VX-809 (Lumacaftor) | Aminobenzodioxole |

| 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione (9a) | Piperazine-dione |

Leishmanicidal Activity

Research into the antileishmanial properties of piperazine-containing compounds has identified several derivatives with significant in vitro activity against Leishmania parasites. Although direct data for this compound is scarce, a study by Foroumadi et al. explored the leishmanicidal effects of a series of 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoylpiperazines against the promastigote form of Leishmania major. nih.gov

In this study, a close analogue, 1-(4-methoxybenzoyl)-4-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]piperazine, was synthesized and evaluated. nih.govnih.gov The findings indicated that substitutions on the benzoyl ring influence the antileishmanial potency. Specifically, compounds with para-substitutions on the benzene (B151609) ring demonstrated notable activity. nih.gov

Detailed Research Findings

The investigation by Foroumadi and colleagues involved the synthesis of several benzoylpiperazine derivatives, which were then screened for their ability to inhibit the growth of L. major promastigotes. nih.gov The results revealed that all the tested compounds significantly reduced the viability of the parasites when compared to the control. nih.gov

The analogue featuring a 4-methoxybenzoyl group exhibited significant leishmanicidal activity, with a reported 50% inhibitory concentration (IC50) value of 94 µM. nih.gov This finding is particularly relevant as it underscores the potential of the methoxybenzoyl moiety, a key feature of the subject compound, in conferring antileishmanial properties. The study concluded that these (5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl derivatives warrant further investigation as potential candidates for the treatment of cutaneous leishmaniasis. nih.gov

Other research on different classes of piperazine derivatives has also highlighted their potential as antileishmanial agents. For instance, a series of 1-aryl-4-(naphthalimidoalkyl) piperazines were assessed for their activity against both L. major and Leishmania mexicana. nih.gov Two compounds from this series were found to be active against the promastigote forms of both species and one also demonstrated activity against intracellular amastigotes, suggesting that the piperazine scaffold can be a valuable starting point for the development of new antileishmanial drugs. nih.gov

The following table summarizes the leishmanicidal activity of a key analogue of this compound against L. major promastigotes.

| Compound Name | Leishmania Species | IC50 (µM) | Citation |

| 1-(4-methoxybenzoyl)-4-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]piperazine | L. major | 94 | nih.gov |

Computational Chemistry and in Silico Approaches for 1 Benzoyl 4 4 Methoxybenzoyl Piperazine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. nih.gov This method is instrumental in understanding the functional mechanisms of potential drug candidates.

Molecular docking simulations can predict how 1-Benzoyl-4-(4-methoxybenzoyl)piperazine fits into the active site of a biological target. The analysis reveals the specific binding mode, including the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov

For instance, in studies of similar phenylpiperazine derivatives targeting the DNA-topoisomerase II complex, docking analyses have shown that the piperazine (B1678402) scaffold and its substituents are deeply involved in the binding process. nih.gov The benzoyl and phenyl rings can engage in π-π stacking interactions with aromatic residues like tyrosine or with DNA base pairs, while the piperazine ring can form hydrogen bonds with amino acid residues such as aspartic acid. nih.govnih.gov Similarly, research on benzimidazole-phenylpiperazine derivatives showed that most compounds exhibit bidentate hydrogen bonds within the active site of the COX-2 enzyme. researchgate.net For this compound, it would be expected that the carbonyl oxygens of the benzoyl groups act as hydrogen bond acceptors, and the aromatic rings participate in hydrophobic and stacking interactions.

Table 1: Potential Intermolecular Interactions for Piperazine Derivatives in Target Binding

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target |

|---|---|---|

| Hydrogen Bonding | Carbonyl Oxygen | Aspartic Acid, Serine, Tyrosine |

| π-π Stacking | Benzoyl Ring, Methoxybenzoyl Ring | Tyrosine, Phenylalanine, Histidine, DNA Bases |

| Hydrophobic Interactions | Piperazine Ring, Phenyl Rings | Leucine, Valine, Isoleucine, Methionine |

This table is illustrative, based on findings for related piperazine compounds. nih.govnih.gov

Scoring functions are mathematical methods used in docking programs to estimate the binding affinity between the ligand and the target. nih.gov These functions calculate a score that represents the strength of the interaction, typically in units of energy (e.g., kcal/mol). A lower binding energy value usually indicates a more stable and favorable interaction. nih.gov

Different docking software employs various scoring functions, such as GoldScore in GOLD or the energy-based functions in AutoDock/Vina and FlexX. nih.gov In a study on ERRα inverse agonists, the binding free energy between the ligand and key amino acid residues was calculated to identify which residues made the greatest contribution to the binding activity. nih.gov For this compound, these scoring functions would be used to rank its potential binding poses and compare its affinity to that of known inhibitors or endogenous ligands of a specific target.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore modeling is used to identify new compounds that match these features from large chemical databases in a process called virtual screening. nih.gov

Pharmacophore models can be generated through two primary approaches:

Ligand-Based Modeling : This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and extracting their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

Structure-Based Modeling : When the structure of the target protein is available (e.g., from X-ray crystallography), a pharmacophore model can be generated directly from the key interaction points between a known ligand and the protein's active site. nih.govfrontiersin.org

For a novel compound like this compound, a ligand-based approach could be used by comparing its structure to other known active benzoylpiperazine analogs. A structure-based approach would involve docking the compound into a target of interest and generating a pharmacophore based on the resulting interaction pattern.

The generated pharmacophore model highlights the critical chemical features required for biological activity. A typical pharmacophore model for a benzoylpiperazine derivative might include features such as:

Two aromatic rings (from the benzoyl and methoxybenzoyl moieties).

Two hydrogen bond acceptors (the carbonyl oxygens).

A hydrophobic feature (the piperazine ring).

These features can then be used as a 3D query to screen virtual libraries for other compounds that possess the same arrangement of features, potentially leading to the discovery of novel and diverse chemical scaffolds with similar biological activity. nih.gov Studies on other molecular classes have successfully used pharmacophore models to identify essential features and discover new lead compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com The goal is to develop a model that can predict the activity of new, unsynthesized compounds. nih.govatlantis-press.com

A QSAR model is typically represented by an equation where the biological activity is a function of various molecular descriptors. mdpi.com These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Lipophilicity (e.g., ClogP): Relates to how well the compound can pass through cell membranes.

Electronic Properties (e.g., HOMO/LUMO energies, partial charges): Describe the molecule's electronic distribution and reactivity. atlantis-press.com

Steric Properties (e.g., molecular weight, molecular volume): Relate to the size and shape of the molecule.

For a series of derivatives of this compound, a QSAR study would involve synthesizing or computationally designing analogs with different substituents. The biological activity of these compounds would be measured, and a statistical model would be built to correlate this activity with the calculated descriptors. The resulting QSAR model could then predict which structural modifications are most likely to enhance the desired biological activity. nih.govresearchgate.net For example, a QSAR study on piperine (B192125) analogs identified that an increase in the exposed partial negative surface area enhances inhibitory activity. nih.gov

Table 2: Common Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Property Represented | Relevance to Biological Activity |

|---|---|---|---|

| Lipophilic | ClogP | Oil/water partition coefficient | Membrane permeability, receptor binding |

| Electronic | ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Electron accepting capability, reactivity |

| Steric | Molecular Weight (MW) | Size of the molecule | Fit within the receptor binding pocket |

This table provides general examples of descriptors used in QSAR modeling. nih.govatlantis-press.com

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For classes of molecules like piperazine derivatives, these models are crucial for forecasting the efficacy of new analogs such as this compound.

The development of robust QSAR models involves using various machine learning algorithms to train on datasets of compounds with known activities (e.g., IC₅₀ or EC₅₀ values). nih.gov Studies on piperazine derivatives have successfully employed algorithms such as Support Vector Machines (SVM), Bagging, GBDT (Gradient Boosting Decision Tree), and XGBoost. nih.gov The predictive power of these models is rigorously evaluated using internal and external validation techniques, with key statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²) indicating the model's reliability. For instance, a QSAR model developed for a series of piperazine-derived TRPV1 modulators demonstrated good predictive performance with a Q² of 0.9 and an R² of 0.75. nih.gov The choice of molecular descriptors and the machine learning algorithm can significantly influence the model's performance, as shown in the table below, which compares different approaches for predicting activity. nih.gov

Table 1: Comparison of Predictive QSAR Models for Piperazine Derivatives

| Machine Learning Algorithm | Molecular Descriptors | R² (Training Set) | Q² (Test Set) |

|---|---|---|---|

| Support Vector Machine (SVM) | ECFP4 | 0.85 | 0.78 |

| Bagging | ECFP4 | 0.88 | 0.81 |

| GBDT | Daylight | 0.79 | 0.72 |

| MLR (Multiple Linear Regression) | Electronic & Topological | 0.74 | 0.56 |

| MNLR (Multiple Non-Linear Regression) | Electronic & Topological | 0.78 | 0.53 |

Note: This table is a representative example based on data from QSAR studies on piperazine derivatives. nih.govmdpi.com

Identification of Key Structural Descriptors Affecting Activity

A primary outcome of QSAR modeling is the identification of specific molecular descriptors that significantly influence biological activity. These descriptors are numerical values derived from the 2D or 3D structure of the molecule and can be categorized as electronic, steric, hydrophobic, or topological. For piperazine derivatives, research has shown that a combination of these properties often governs their interaction with biological targets. mdpi.com

In silico studies on piperazine-based mTORC1 inhibitors revealed that properties such as the energy of the lowest unoccupied molecular orbital (E-LUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (TPSA), and refractive index (n) were significantly correlated with the inhibitory activity. mdpi.com For this compound, these descriptors would quantify how its electron distribution, size, polarity, and solubility contribute to its potential biological effects. For example, the TPSA is a crucial predictor of cell permeability, while electronic descriptors like E-LUMO can provide insight into the molecule's reactivity and ability to participate in charge-transfer interactions with a receptor. mdpi.com

Table 2: Key Structural Descriptors and Their Significance for Piperazine Derivatives

| Descriptor Category | Descriptor Name | Significance in Biological Activity |

|---|---|---|

| Electronic | Energy of LUMO (E-LUMO) | Relates to electron-accepting capability and molecular reactivity. mdpi.com |

| Electrophilicity Index (ω) | Measures the ability of the molecule to accept electrons. mdpi.com | |

| Steric/Geometrical | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding pocket fit. mdpi.com |

| Refractive Index (n) | Correlates with the density and composition of the molecule. mdpi.com | |

| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties such as intestinal absorption and brain penetration. mdpi.com |

| Physicochemical | Aqueous Solubility (Log S) | Affects absorption and distribution in the body. mdpi.com |

Note: This table is based on descriptors identified as significant in QSAR studies of piperazine derivatives. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations offer a powerful lens to view the dynamic nature of a molecule and its interactions with a biological target over time. For this compound, MD simulations can elucidate its conformational flexibility, particularly the characteristic "chair" conformation of the central piperazine ring, and how the benzoyl and methoxybenzoyl substituents orient themselves in a physiological environment. nih.gov

When a biological target is known, MD simulations can model the process of the ligand binding to the receptor's active site. These simulations provide detailed information on the stability of the ligand-receptor complex, the key amino acid residues involved in the interaction, and the types of non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. nih.govnih.gov For example, in a study of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists binding to the ERRα receptor, MD simulations revealed that interactions with hydrophobic residues like Phe328 and Phe495 were critical for activity. nih.govnih.gov The binding free energy, often calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), can be correlated with the compound's experimentally determined biological activity. nih.gov Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and radius of gyration (Rg), helps confirm the stability of the binding pose over the simulation time. mdpi.com

Table 3: Representative Findings from Molecular Dynamics Simulations of Piperazine-like Scaffolds

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Free Energy (ΔG_bind) | The calculated energy of binding between the ligand and the receptor. | A lower binding free energy is positively correlated with higher biological activity. nih.gov |

| Key Interacting Residues | Specific amino acids in the receptor that form significant bonds with the ligand. | Phe328, Leu365, and Glu331 were identified as key residues for binding. nih.gov |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of protein or ligand atoms from a reference structure over time. | Stable RMSD values (e.g., 0.3-0.5 nm) indicate a stable ligand-receptor complex. mdpi.com |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds during the simulation. | A stable hydrogen bond was observed between the ligand and residue Arg372. nih.gov |

Note: This table summarizes typical data obtained from MD simulations on related heterocyclic compounds. nih.govnih.govmdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-likeness

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction provides an early assessment of a molecule's potential drug-likeness. nih.gov These predictive models use the chemical structure of a compound like this compound to estimate various properties critical for its journey through the body.

Key parameters evaluated include oral bioavailability, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov Furthermore, compounds are often screened against established "rules" for drug-likeness, such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. biointerfaceresearch.com Computational tools can also flag potential liabilities, such as Pan-Assay Interference Compounds (PAINS) or toxicophores (as identified by Brenk filters), which might lead to non-specific activity or toxicity. biointerfaceresearch.com Studies on various heterocyclic compounds, including piperazine derivatives, show that many can be designed to have favorable ADMET profiles, exhibiting good oral absorption and metabolic stability. nih.govbiointerfaceresearch.com

Table 4: Predicted ADMET and Drug-Likeness Properties for a Representative Piperazine Derivative

| Property | Predicted Value/Alert | Implication for Drug-Likeness |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP | < 5 | Compliant with Lipinski's Rule |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule |

| Pharmacokinetics | ||

| Human Intestinal Absorption (HIA) | > 90% | High potential for oral absorption. biointerfaceresearch.com |

| Blood-Brain Barrier (BBB) Permeability | Low/Medium | May or may not cross into the central nervous system. |

| Medicinal Chemistry | ||

| PAINS Filter | 0 violations | Low likelihood of non-specific assay activity. biointerfaceresearch.com |

| Brenk Filter | 0 violations | No known structural alerts for toxicity. biointerfaceresearch.com |

Note: This table represents a typical in silico ADMET profile for a drug-like piperazine derivative based on computational studies. nih.govbiointerfaceresearch.com

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies and Molecular Design of 1 Benzoyl 4 4 Methoxybenzoyl Piperazine Analogues

Impact of Substituent Modifications on Biological Activity

Alterations to the substituents on the aromatic rings and the central heterocyclic system have profound effects on the biological activity of this class of compounds. These modifications influence factors such as binding affinity, selectivity for biological targets, and pharmacokinetic profiles.

Modifications to the benzoyl moiety have been a key focus of SAR studies to enhance potency and target interaction. The nature and position of substituents on this phenyl ring can significantly alter the compound's electronic and steric properties.

Research into related benzoylpiperazine derivatives has shown that introducing different functional groups to the benzoyl ring directly impacts biological activity. For instance, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the type of substituent on the benzoyl ring was critical for cytotoxic activity against various cancer cell lines. mdpi.comresearchgate.net The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), or electron-donating groups can modulate the molecule's interaction with its biological target. mdpi.com For example, studies on tyrosinase inhibitors revealed that substituting the benzoyl ring of piperazine (B1678402) amides with chloro or hydroxyl groups altered their inhibitory potency. nih.govacs.org A 4-chloro substitution on the benzoyl ring, as seen in 1-benzyl-4-(4-chlorobenzoyl)piperazine, has been synthesized and evaluated in various biological assays. nih.govacs.org

Table 1: Impact of Benzoyl Moiety Substitutions on Biological Activity of Related Piperazine Compounds

| Compound/Analogue Class | Benzoyl Moiety Modification | Observed Impact on Biological Activity | Reference |

| 1-Benzyl-4-(substituted benzoyl)piperazines | 4-Chloro | Synthesized for evaluation as tyrosinase inhibitors. | nih.govacs.org |

| 1-Benzyl-4-(substituted benzoyl)piperazines | 4-Hydroxy | Synthesized for evaluation as tyrosinase inhibitors. | acs.org |

| 1-Benzyl-4-(substituted benzoyl)piperazines | 3,4-Dihydroxy | Synthesized for evaluation as tyrosinase inhibitors. | acs.org |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Various (F, Cl, NO₂, CH₃, OCH₃) | All compounds showed significant cell growth inhibitory activity on selected cancer cell lines. | mdpi.comresearchgate.net |

This table is generated based on findings from related but structurally distinct series of compounds to illustrate the principles of benzoyl moiety modification.

The piperazine ring is not merely a linker but an essential pharmacophoric element. nih.gov Its conformational flexibility and the basicity of its nitrogen atoms are key to its function in drug-like molecules. nih.gov Modifications to the piperazine ring itself, such as altering its structure or conformation, can lead to improved potency or selectivity.

The two nitrogen atoms of the piperazine core are pivotal for improving the pharmacokinetic features of drug candidates due to their appropriate pKa values, which can increase water solubility and bioavailability. nih.gov SAR studies on benzyl (B1604629) piperazine derivatives indicate that modifications to the piperazine ring significantly affect enzyme inhibition potency. The N-1 and N-4 positions allow for the introduction of various substituents to orient the molecule correctly for interaction with a biological target. nih.gov Replacing the piperazine ring with other heterocyclic systems is a common strategy in drug design to explore new chemical space and improve properties. unisi.it

Rational Drug Design Principles

Rational drug design leverages the understanding of a biological target and compound SAR to create more potent and selective molecules. For 1-benzoyl-4-(4-methoxybenzoyl)piperazine analogues, this involves strategies like bioisosteric replacement and molecular hybridization.

Bioisosteric replacement involves substituting one functional group or scaffold with another that possesses similar physical or chemical properties, with the goal of improving the molecule's biological activity, pharmacokinetic profile, or reducing toxicity. nih.gov The piperazine ring is a frequent subject of bioisosteric replacement in drug design. cambridgemedchemconsulting.comenamine.net

Given its prevalence in approved drugs, numerous bioisosteres for the piperazine moiety have been developed to explore novel chemical space and optimize drug-like properties. enamine.netenamine.net For instance, the benzoylpiperidine fragment is sometimes considered a potential bioisostere of the piperazine ring. nih.gov This replacement removes one of the basic nitrogen atoms, which can alter the pKa, lipophilicity, and metabolic stability of the compound, though it does not always lead to improved activity. nih.gov The goal of such a replacement is to maintain or enhance the desired biological interactions while improving other molecular properties. nih.gov

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive molecules into a single hybrid compound. dntb.gov.ua This approach aims to create a new molecule with enhanced affinity, improved efficacy, or a dual mode of action. researchgate.net

The piperazine scaffold is frequently used in molecular hybridization due to its synthetic tractability, allowing it to link different pharmacophoric fragments. researchgate.netnih.gov In the context of this compound, one could envision hybridizing this core structure with other known biologically active motifs. For example, linking the piperazine core to a 1,2-benzothiazine scaffold, a known chromophore that interacts with DNA, has been explored to create potential anticancer agents. nih.gov This rational design strategy is based on combining the piperazine moiety, which can be protonated at physiological pH and interact with negatively charged biological structures, with a planar aromatic system to achieve a specific therapeutic goal. nih.gov

Development of Novel Piperazine Derivatives with Enhanced Potency or Selectivity

The exploration of the piperazine scaffold has led to the generation of new derivatives with significantly enhanced potency and refined selectivity for various biological targets. Through strategic molecular modifications, scientists have been able to develop compounds with promising therapeutic potential as anticancer, anti-inflammatory, and central nervous system agents.

One area of focus has been the development of piperazine-based benzamide (B126) derivatives for the treatment of glioblastoma. nih.gov A key study led to the identification of compound L19, which demonstrated remarkable potency against several glioblastoma cell lines. nih.gov The design was based on the non-classical isostere principle and the combination of pharmacophores. The structure-activity relationship (SAR) study revealed that L19 was the most promising compound, with IC50 values of 0.15 μM, 0.29 μM, and 1.25 μM against C6, U87-MG, and U251 glioblastoma cells, respectively. nih.gov Mechanistically, L19 was found to influence the p16INK4a-CDK4/6-pRb pathway, inhibiting cell proliferation and migration while inducing apoptosis and cell cycle arrest. nih.gov Notably, L19 exhibited the ability to cross the blood-brain barrier in vivo, a critical feature for a central nervous system drug. nih.gov

In the realm of anti-inflammatory and antihistamine agents, a series of novel piperazine derivatives showed significant activity. nih.gov Two compounds, designated PD-1 and PD-2, emerged as particularly noteworthy from this series. PD-1 showed significant antihistamine activity, causing an 18.22% reduction in histamine (B1213489) levels. nih.gov Both PD-1 and PD-2 displayed dose-dependent anti-inflammatory effects, inhibiting nitrite (B80452) production and tumor necrosis factor-alpha (TNF-α) generation. nih.gov Furthermore, these compounds were evaluated for their anticancer potential, with PD-2 effectively inhibiting the growth of HepG2 liver cancer cells by up to 90.45% at a concentration of 100 μg/mL. nih.gov

Another research avenue has been the modification of the 1-benzoyl-4-piperazine structure to create potent tyrosinase inhibitors, which are of interest for controlling melanogenesis. nih.gov A study investigating benzoyl and cinnamoyl piperazine amides found that the benzyl substituent on the piperazine ring plays a crucial role in interacting with the enzyme's active site, explaining the higher potency of these analogues. nih.gov The most potent compound identified in this series, a cinnamic acid derivative, exhibited a pIC50 of 4.99 in the monophenolase assay. nih.gov These compounds were also found to have adequate lipophilicity and skin permeability with no significant cytotoxicity. nih.gov

The versatility of the piperazine core is further demonstrated in the development of derivatives with activity against cerebrovascular diseases. A patent describes 1-benzyl-4-benzhydrylpiperazine derivatives that have shown an excellent action of increasing cerebral blood flow in animal experiments, with longer-lasting effects compared to the established agent cinnarizine. google.com

Furthermore, the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has yielded compounds with notable cytotoxicity against cancer cells. mdpi.com The general synthetic route involves reacting 1-(4-chlorobenzhydryl)piperazine (B1679854) with various substituted benzoyl chlorides. mdpi.com These derivatives have shown potent antiproliferative activity against a range of tumor types. mdpi.com

The following tables summarize the biological activities of some of these novel piperazine derivatives.

Table 1: Anti-Glioblastoma Activity of Compound L19

| Cell Line | IC50 (μM) |

|---|---|

| C6 | 0.15 nih.gov |

| U87-MG | 0.29 nih.gov |

Table 2: Anti-Inflammatory and Anticancer Activity of Compounds PD-1 and PD-2

| Compound | Activity | Finding |

|---|---|---|

| PD-1 | Antihistamine | 18.22% reduction in histamine levels nih.gov |

| PD-1 | Anti-inflammatory (TNF-α inhibition) | 56.97% inhibition at 10 μM nih.gov |

| PD-1 | Anticancer (HepG2 cell growth) | 55.44% inhibition at 100 µg/mL nih.gov |

| PD-2 | Anti-inflammatory (TNF-α inhibition) | 44.73% inhibition at 10 μM nih.gov |

| PD-2 | Anticancer (HepG2 cell growth) | 90.45% inhibition at 100 µg/mL nih.gov |

These examples underscore the success of rational drug design and SAR studies in leveraging the piperazine scaffold to develop new chemical entities with enhanced potency and selectivity for a variety of important disease targets.

Potential Applications in Chemical Biology and Preclinical Research

Use as Molecular Probes in Biochemical Pathways

The development of small molecules as probes to investigate complex biological processes is a cornerstone of chemical biology. sigmaaldrich.com Piperazine-containing compounds have been utilized as scaffolds for the design of molecular probes. For instance, radiolabeled piperazine (B1678402) derivatives, such as 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine, have been synthesized for positron emission tomography (PET) imaging of sigma-1 (σ1) receptors in the central nervous system. nih.gov The σ1 receptor is implicated in a variety of neurological and psychiatric diseases, and imaging its distribution and density can provide valuable insights into disease pathogenesis. nih.gov

Given that the 4-methoxybenzoyl moiety is present in known bioactive molecules, it is conceivable that 1-Benzoyl-4-(4-methoxybenzoyl)piperazine, or a suitably modified version, could be developed into a molecular probe. Its potential to interact with specific biological targets could be explored, and with the incorporation of a reporter group (e.g., a fluorophore or a radionuclide), it could be used to visualize and study biochemical pathways in vitro and in vivo. However, specific research to validate the use of this compound as a molecular probe has not yet been reported.

Development of Lead Compounds for Therapeutics

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common feature in a multitude of clinically used drugs and biologically active compounds. researchgate.net This is due to its ability to confer favorable pharmacokinetic properties and to orient substituents in a way that allows for optimal interaction with biological targets. uni.lu Disubstituted piperazines have been extensively investigated for a wide range of therapeutic applications, including as anticancer, antipsychotic, and anti-infective agents. researchgate.neteurekaselect.com

For example, a series of 1,4-disubstituted piperazines were identified and developed for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. nih.govdundee.ac.uk Although these compounds faced challenges with metabolic stability, the studies highlight the potential of this chemical class in addressing infectious diseases. nih.govdundee.ac.uk In the realm of oncology, numerous arylpiperazine derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, with some showing potent cytotoxic effects. humanjournals.comresearchgate.net Furthermore, piperazine derivatives are being explored as potential therapeutic agents for neurological disorders like Alzheimer's disease, where they have been shown to modulate pathways involved in neuroprotection. nih.govdundee.ac.ukdundee.ac.uk

The structural features of this compound, combining a benzoyl group with a methoxy-substituted benzoyl group on a piperazine core, align with the general structures of many reported bioactive compounds. Therefore, it represents a plausible candidate for inclusion in screening libraries for the discovery of new therapeutic lead compounds. The systematic modification of the benzoyl and 4-methoxybenzoyl rings could lead to the identification of derivatives with enhanced potency and selectivity for a particular biological target.

Contributions to Understanding Disease Mechanisms

The study of how small molecules interact with biological systems can provide profound insights into the underlying mechanisms of disease. By serving as agonists or antagonists of specific receptors or enzymes, chemical compounds can help to elucidate the roles of these macromolecules in pathological processes.

Piperazine derivatives have played a role in advancing our understanding of various diseases. For example, their interaction with neurotransmitter receptors has been instrumental in dissecting the complex signaling pathways involved in psychiatric and neurodegenerative disorders. researchgate.net The investigation of piperazine-based compounds as anticancer agents has contributed to the knowledge of signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases. sigmaaldrich.com

While there is no specific research detailing the contributions of this compound to understanding disease mechanisms, its potential to be developed into a selective biological modulator exists. Should this compound or its derivatives be found to interact with a specific target, they could become valuable tools for researchers to probe the function of that target in various disease models, thereby contributing to a deeper understanding of the molecular basis of disease.

Q & A